

Spectroscopic Profile of 4-(2-Methoxyphenyl)benzotrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzotrile

CAS No.: 113547-30-1

Cat. No.: B039375

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Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. **4-(2-Methoxyphenyl)benzotrile**, a biaryl nitrile, represents a scaffold of significant interest due to its potential applications stemming from the unique electronic interplay between the methoxy, phenyl, and nitrile functional groups. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **4-(2-Methoxyphenyl)benzotrile**, offering a foundational reference for researchers engaged in its synthesis, characterization, and application.

Given the absence of comprehensive, publicly available experimental spectra for this specific molecule, this guide will employ a combination of established theoretical prediction methodologies and expert analysis of spectral data from analogous compounds. This approach not only furnishes a robust predicted spectroscopic profile but also serves to illustrate the powerful predictive tools at the disposal of the modern chemist. The methodologies and interpretations presented herein are designed to be self-validating, providing a logical framework for the spectroscopic analysis of this and similar biaryl compounds.

Molecular Structure and Spectroscopic Overview

The structure of **4-(2-Methoxyphenyl)benzonitrile**, presented below, dictates its spectroscopic signature. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para position, while the other possesses a methoxy group at the ortho position. This arrangement leads to a non-symmetrical molecule with distinct electronic environments for each aromatic proton and carbon atom.

Caption: Molecular Structure of **4-(2-Methoxyphenyl)benzonitrile**.

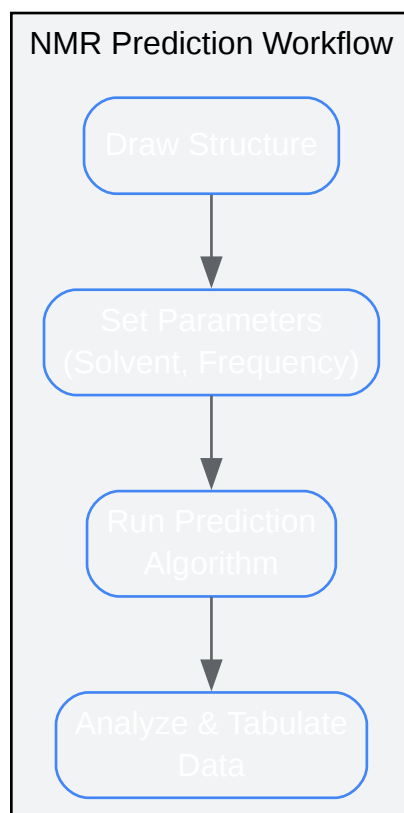
The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H and ¹³C NMR Spectroscopy: A Predicted Profile

In the absence of experimental spectra, ¹H and ¹³C NMR data were predicted using advanced computational algorithms, such as those implemented in ChemDraw's ChemNMR module.[1][2] These tools utilize extensive databases of known chemical shifts and apply sophisticated additive models to predict the spectra of novel compounds with a high degree of accuracy for common organic structures.[3]

Experimental Protocol: NMR Prediction

- **Structure Drawing:** The 2D structure of **4-(2-Methoxyphenyl)benzonitrile** is accurately drawn using chemical drawing software (e.g., ChemDraw).
- **Prediction Setup:** The software's NMR prediction module (e.g., ChemNMR) is initiated. The prediction parameters, such as the solvent (CDCl₃ is a common choice) and the spectrometer frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR), are set.[4]
- **Spectrum Generation:** The prediction algorithm is run to generate the ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J) for ¹H NMR.
- **Data Analysis:** The predicted data is tabulated and analyzed to assign each signal to the corresponding nucleus in the molecule.



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Caption: Workflow for Predicting NMR Spectra.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

The predicted ^1H NMR spectrum of **4-(2-Methoxyphenyl)benzonitrile** is expected to show a complex pattern in the aromatic region due to the coupling of the non-equivalent protons on both phenyl rings.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift
~ 7.70	d	2H	H-2', H-6'	These protons are ortho to the electron-withdrawing nitrile group, leading to a downfield shift.
~ 7.60	d	2H	H-3', H-5'	These protons are meta to the nitrile group and experience less deshielding.
~ 7.40	t	1H	H-4	This proton is deshielded by the anisotropic effect of the adjacent phenyl ring.
~ 7.30	d	1H	H-6	Proximity to the electronegative oxygen of the methoxy group causes a downfield shift.
~ 7.05	t	1H	H-5	Standard aromatic proton signal.
~ 6.95	d	1H	H-3	Shielded by the electron-donating effect of the methoxy group.

~ 3.85	s	3H	-OCH ₃	Protons of the methoxy group, typically appear as a singlet in this region.
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Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom due to the molecule's asymmetry.

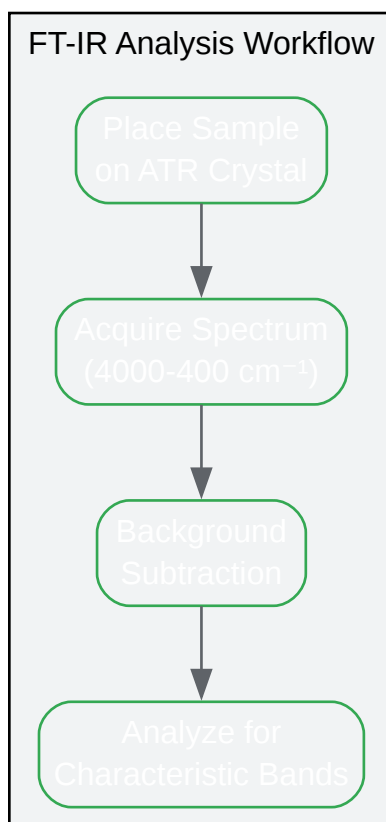
Predicted Chemical Shift (δ , ppm)	Assignment	Causality of Chemical Shift
~ 160	C-2	Carbon directly attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.
~ 145	C-4'	Quaternary carbon attached to the electron-withdrawing nitrile group.
~ 132	C-2', C-6'	Carbons ortho to the nitrile group are deshielded.
~ 130	C-4	Aromatic carbon in a standard environment.
~ 128	C-3', C-5'	Carbons meta to the nitrile group.
~ 125	C-6	Aromatic carbon.
~ 121	C-5	Aromatic carbon.
~ 118	-C \equiv N	The nitrile carbon has a characteristic chemical shift in this region.
~ 112	C-1'	Quaternary carbon of the benzonitrile ring.
~ 110	C-3	Carbon shielded by the electron-donating methoxy group.
~ 105	C-1	Quaternary carbon of the methoxyphenyl ring.
~ 56	-OCH ₃	The carbon of the methoxy group.

Infrared (IR) Spectroscopy: Expected Vibrational Modes

While a predicted IR spectrum can be computationally generated, a qualitative analysis based on the functional groups present provides significant insight. The IR spectrum is a valuable tool for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded, typically over the range of 4000-400 cm^{-1} .
- **Background Subtraction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands.



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Caption: Workflow for FT-IR Analysis.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~ 3100-3000	C-H stretch	Aromatic	Confirms the presence of the phenyl rings.
~ 2950-2850	C-H stretch	-OCH ₃	Indicates the presence of the methoxy group.
~ 2230-2220	C≡N stretch	Nitrile	A sharp and strong absorption in this region is a key indicator of the nitrile functionality. ^[5]
~ 1600-1450	C=C stretch	Aromatic	Multiple bands in this region are characteristic of the aromatic rings.
~ 1250-1200	C-O stretch	Aryl ether	A strong band indicating the C-O bond of the methoxy group attached to the phenyl ring.

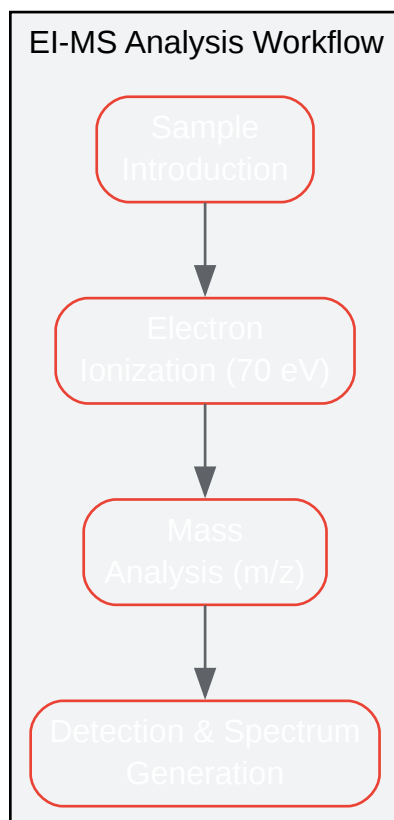
Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For **4-(2-Methoxyphenyl)benzotrile**, the molecular ion peak and characteristic fragment ions would be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.



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Caption: Workflow for EI-MS Analysis.

Expected Mass Spectrum Data

The molecular formula of **4-(2-Methoxyphenyl)benzotrile** is $C_{14}H_{11}NO$, with a molecular weight of 209.25 g/mol .

m/z	Proposed Fragment	Significance
209	$[M]^+$	Molecular ion peak, confirming the molecular weight.
194	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group.
181	$[M - CO]^+$	Loss of carbon monoxide, a common fragmentation for methoxy-substituted aromatics.
166	$[M - CH_3 - CO]^+$	Subsequent loss of CO after the initial loss of a methyl radical.
102	$[C_7H_4N]^+$	Fragment corresponding to the benzonitrile cation.
77	$[C_6H_5]^+$	Phenyl cation, a common fragment in aromatic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of **4-(2-Methoxyphenyl)benzonitrile**. The presented 1H NMR, ^{13}C NMR, IR, and MS data, derived from established computational methods and expert analysis, offer a robust framework for the identification and characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers in synthetic chemistry, drug development, and materials science. It is anticipated that this guide will facilitate the unambiguous structural verification of **4-(2-Methoxyphenyl)benzonitrile** and accelerate its exploration in various scientific endeavors. The protocols and workflows described herein represent standard, self-validating practices in modern chemical analysis.

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